molecular formula C15H20BrNO4S B2766976 Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline CAS No. 1217620-55-7

Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline

Cat. No.: B2766976
CAS No.: 1217620-55-7
M. Wt: 390.29
InChI Key: DSXHLHPKFMNVDK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline” is C15H20BrNO4S . The InChI key is XUJKCYUPEIQPAK-PPHPATTJSA-N . The canonical SMILES representation is C1CC (NC1) (CC2=CC=C (S2)Br)C (=O)O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 390.293 . The compound is recommended to be stored at 2-8 °C .

Scientific Research Applications

Chiral Ligands and Asymmetric Catalysis

Boc-protected amino acids, such as Boc-l-proline, serve as chiral ligands for enantioselective reactions. For instance, Boc-l-proline has been identified as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, achieving good yields and enantioselectivities (up to 77% ee), thus highlighting its role in asymmetric catalysis and expanding the utility of proline in synthetic organic chemistry (Yi‐feng Zhou et al., 2004).

Peptide Synthesis and Structural Studies

The structural modification of proline derivatives, such as α-methyl-L-proline, has been explored to understand cis-trans prolyl peptide bond equilibria and the conformational constraints these modifications impose on peptides (V. Torbeev et al., 2012). Additionally, Boc-protected proline has been used in the synthesis of well-defined homopolypeptides and copolypeptides, showcasing its importance in the synthesis of complex polymeric materials with high molecular and compositional homogeneity (M. Gkikas et al., 2011).

Conformational Analysis and Molecular Design

Studies on Boc-protected proline analogs have contributed to understanding the preferred conformations of peptides and the impact of N-terminal protection on their structure. For example, research on the conformation of a 16-residue peptide analog containing Boc-protected proline revealed insights into the structural features of peptides, such as helices and beta-bends, providing valuable information for the design of bioactive peptides (I. Karle et al., 1987).

Novel Synthetic Routes and Compound Functionalization

Innovative synthetic methods have been developed using Boc-protected proline derivatives. These methods include the practical synthesis of fluoroproline derivatives, which are valuable in peptide synthesis, demonstrating the versatility of Boc-protected proline in facilitating the introduction of functional groups into peptides (Luc Demange et al., 1998).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Properties

IUPAC Name

(2S)-2-[(5-bromothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-14(2,3)21-13(20)17-8-4-7-15(17,12(18)19)9-10-5-6-11(16)22-10/h5-6H,4,7-9H2,1-3H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHLHPKFMNVDK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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